molecular formula C11H13ClO3S B13049430 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene

1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene

Cat. No.: B13049430
M. Wt: 260.74 g/mol
InChI Key: GVNGNHHWVODGTE-UHFFFAOYSA-N
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Description

Background and Significance

1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene is a synthetic aromatic compound featuring a unique combination of functional groups: a chlorine atom, a cyclopropyl ring, a methoxy group, and a methylsulfonyl moiety. Such multifunctionalized benzene derivatives are of significant interest in medicinal chemistry and materials science due to their potential to modulate physicochemical properties and biological activity. The methylsulfonyl group, in particular, is known to enhance metabolic stability and solubility while acting as a strong electron-withdrawing group, making it a valuable motif in drug design. Meanwhile, the cyclopropyl ring contributes conformational rigidity and can improve hydrophobic interactions with biological targets. The strategic placement of substituents on the benzene core allows researchers to fine-tune electronic effects and steric profiles for specific applications, positioning this compound as a valuable scaffold in synthetic chemistry.

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 1-chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene , precisely describes its structure:

  • A benzene ring serves as the core structure
  • Chloro (-Cl) at position 1
  • Cyclopropyl (-C₃H₅) at position 5
  • Methoxy (-OCH₃) at position 4
  • Methylsulfonyl (-SO₂CH₃) at position 2

Alternative designations include:

  • CAS Registry Number : 2102408-99-9
  • Molecular Formula : C₁₁H₁₃ClO₃S
  • SMILES Notation : COC1=C(C=C(C(=C1)Cl)S(=O)(=O)C)C2CC2

The molecular structure combines planar aromaticity with three-dimensional complexity from the cyclopropyl group, creating distinct electronic and steric characteristics. X-ray crystallography of analogous compounds reveals that such substituents induce bond-length alterations in the benzene ring due to conjugative effects between the cyclopropane’s Walsh orbitals and the aromatic π-system.

Historical Context and Discovery

While early arylcyclopropane derivatives date to mid-20th-century synthetic studies, the specific combination of substituents in this compound reflects modern medicinal chemistry strategies. The methylsulfonyl group’s incorporation aligns with trends observed post-2000, as drug discovery programs increasingly prioritized metabolic stability and solubility enhancement. Patents from 2015–2025 describe similar structures as intermediates in kinase inhibitor synthesis, though the exact first synthesis of this compound remains undocumented in public literature. Its emergence correlates with advances in:

  • Directed C–H functionalization for selective benzene substitution
  • Cyclopropanation techniques using metal-catalyzed reactions
  • Sulfonylation methods enabling controlled introduction of -SO₂CH₃ groups

Research Objectives

Current investigations focus on:

  • Synthetic methodology development : Optimizing routes for high-yield, regioselective production
  • Structure-activity relationship (SAR) studies : Evaluating how substituent positions affect biological target engagement
  • Crystallographic analysis : Resolving three-dimensional conformations to inform computational modeling
  • Reactivity profiling : Characterizing behavior in cross-coupling reactions and nucleophilic substitutions

These efforts aim to establish this compound as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials.

Properties

Molecular Formula

C11H13ClO3S

Molecular Weight

260.74 g/mol

IUPAC Name

1-chloro-5-cyclopropyl-4-methoxy-2-methylsulfonylbenzene

InChI

InChI=1S/C11H13ClO3S/c1-15-10-6-11(16(2,13)14)9(12)5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

GVNGNHHWVODGTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CC2)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone Intermediate

A crucial intermediate for cyclopropyl substitution is 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. According to patent US9227900B2, this intermediate is synthesized via a Horner-Wadsworth-Emmons reaction between an alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone in the presence of strong bases such as sodium amide or potassium tert-butoxide at 0–40°C for 2 to 8 hours. The product is then hydrolyzed under acidic conditions (preferably 10% hydrochloric acid) at 20–40°C for 3 to 10 hours to yield the ketone intermediate with purity above 92% after chromatographic purification.

Step Reagents/Conditions Yield (%) Purity (%) Notes
Horner-Wadsworth-Emmons Alkoxy p-chlorobenzyl phosphonate, cyclopropyl methyl ketone, NaNH2 or KOtBu, 10–30°C, 2–8 h ~90 92–93 Organic solvent: dichloromethane or toluene
Acidic Hydrolysis 10% HCl, 20–40°C, 3–10 h 80–90 92–97 Extraction with dichloromethane, purification by silica gel chromatography

This process is noted for its operational safety, economic feasibility, and suitability for scale-up.

Synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol

Another intermediate, 4-[2-(cyclopropylmethoxy)ethyl]phenol, is prepared by alkylation of 4-tert-butoxy phenylethyl alcohol with cyclopropylmethyl bromide using sodium hydride in N,N-dimethylformamide (DMF) at 60–70°C for about 8 hours. The crude product is purified by distillation, yielding the protected ether intermediate with ~88% yield and 99.5% purity by gas chromatography.

Subsequently, the tert-butoxy group is removed by treatment with concentrated hydrochloric acid at 25–30°C for 2 hours, followed by neutralization and extraction to afford the phenol derivative with ~92% yield and 99.5% purity.

Step Reagents/Conditions Yield (%) Purity (%) Notes
Alkylation Cyclopropylmethyl bromide, NaH, DMF, 60–70°C, 8 h 87.9 99.5 Four-neck flask, ether extraction
Deprotection Conc. HCl, 25–30°C, 2 h 92.2 99.5 Neutralization with NaHCO3, ethyl acetate extraction

Spectroscopic data (IR, ^1H-NMR) confirm the structure and purity of intermediates.

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent is introduced typically by oxidation of a methylthio precursor or direct sulfonylation. According to WO2007054668A1, synthesis of methylsulfonylbenzene derivatives involves controlled sulfonylation using reagents like trifluoromethanesulfonic acid and subsequent oxidation steps.

A representative process includes:

  • Preparation of 1,2-difluoro-4-(methylsulfonyl)benzene by sulfonylation at elevated temperatures (90–120°C) followed by extraction and recrystallization.
  • Subsequent methoxylation or other functional group modifications to reach the target compound.

This process emphasizes temperature control, use of scrubbers to prevent corrosive emissions, and purification by recrystallization or chromatography.

Integrated Synthetic Route and Conditions

The overall synthesis of 1-chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene can be summarized as follows:

Stage Reaction Type Key Reagents/Conditions Outcome
Aromatic chlorination Electrophilic substitution Chlorination of benzene derivative Introduction of chloro group
Cyclopropyl ketone formation Horner-Wadsworth-Emmons Alkoxy p-chlorobenzyl phosphonate, cyclopropyl methyl ketone, strong base 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone intermediate
Methoxylation Alkylation / Ether formation Alkylation with cyclopropylmethyl bromide, NaH, DMF Cyclopropylmethoxy substitution
Methylsulfonylation Sulfonylation / Oxidation Trifluoromethanesulfonic acid, oxidation steps Methylsulfonyl group installed
Purification Chromatography / Distillation Silica gel chromatography, solvent extraction High purity final compound

Research Findings and Analytical Data

  • Reaction yields for key steps range from 72% to 93%, with purity typically exceeding 92% after purification.
  • Reaction temperatures are carefully controlled, typically between 0°C and 70°C for alkylation steps, and 20°C to 120°C for sulfonylation and hydrolysis.
  • Use of strong bases such as sodium amide or potassium tert-butoxide is critical for the Horner-Wadsworth-Emmons reaction.
  • Acidic hydrolysis is performed with mineral acids like hydrochloric acid to convert intermediates to ketones.
  • Extraction solvents include dichloromethane, toluene, and ethyl acetate, with drying over anhydrous magnesium sulfate.
  • Purification involves silica gel chromatography using hexane/dichloromethane mixtures and distillation under reduced pressure.

Chemical Reactions Analysis

1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted benzene ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The target compound’s methylsulfonyl group (SO₂CH₃) provides moderate electron withdrawal, whereas acifluorfen () features stronger EWGs (NO₂ and CF₃), which likely increase herbicidal activity .
  • Steric Effects: The cyclopropyl group at position 5 in the target compound introduces minimal steric hindrance compared to the cyclopropylmethoxy group in ’s compound, which has a longer chain at position 4. This difference may influence binding interactions in biological systems .

Molecular Weight and Solubility

  • The target compound’s molecular weight (260.52 g/mol) is intermediate between the lighter compound (240.73 g/mol) and the heavier acifluorfen (361.66 g/mol). The methylsulfonyl group likely improves water solubility compared to purely hydrophobic substituents (e.g., methyl or phenyl groups) but less so than nitro or carboxylic acid groups .

Biological Activity

1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and other pharmacological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene can be represented as follows:

C12H13ClO3S\text{C}_{12}\text{H}_{13}\text{ClO}_3\text{S}

This compound features a chlorobenzene ring substituted with a cyclopropyl group, a methoxy group, and a methylsulfonyl group, which contribute to its biological activity.

Antimicrobial Activity

Research has shown that compounds bearing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have demonstrated notable in vitro activity against various bacterial strains:

CompoundTarget OrganismMIC (mg/mL)
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzeneE. coli6.67
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzeneS. aureus6.63

These values indicate that the compound has potential as an antibacterial agent, comparable to established antibiotics .

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamide derivatives have been well-documented. In vivo studies involving carrageenan-induced rat-paw edema demonstrated that compounds with similar structures can inhibit inflammation effectively:

CompoundInhibition (%)Time (h)
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene89.662
Control (standard drug)94.691

These results suggest that the compound could serve as a potent anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activities of 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene can be attributed to its structural features:

  • Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Methoxy Group : Acts as an electron-donating substituent which can stabilize the molecule.
  • Methylsulfonyl Group : Contributes to the compound's solubility and enhances its interaction with biological targets.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Antimicrobial Efficacy : A study evaluated the activity of various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, revealing that modifications in the benzene ring significantly influenced their MIC values .
  • Inflammation Models : In vivo experiments on rat models showed that certain modifications led to enhanced anti-inflammatory responses compared to traditional NSAIDs .

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